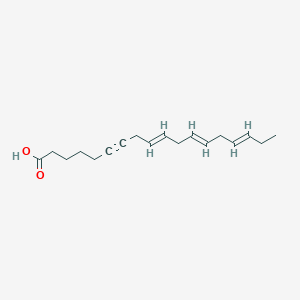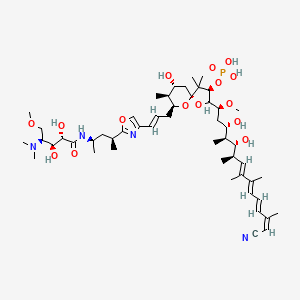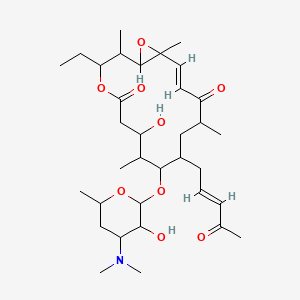![molecular formula C21H21N3O5 B1237858 2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)
2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide is an imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study by Husain et al. (2013) on substituted-imidazolidine derivatives, which are structurally similar to the compound , highlighted their potential anti-inflammatory, analgesic, and anti-ulcer activities. These derivatives showed a superior gastrointestinal safety profile compared to standard drugs (Husain, Bhutani, Kumar, & Shin, 2013).
Coordination Complexes and Antioxidant Activity
- Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives demonstrated the synthesis and characterization of coordination complexes. These complexes, involving ligands similar to the compound , exhibited significant antioxidant activity (Chkirate et al., 2019).
Anticancer Activity
- Karaburun et al. (2018) investigated the anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives. These compounds, related in structure to the compound , showed notable growth inhibition against several cancer cell lines (Karaburun et al., 2018).
Antimicrobial Activity
- Krátký et al. (2017) synthesized and evaluated rhodanine-3-acetic acid-based amides as potential antimicrobial agents. They found significant activity against mycobacteria, with one derivative demonstrating high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Marine Actinobacterium Metabolites
- Sobolevskaya et al. (2007) isolated compounds from the marine actinobacterium Streptomyces sp., including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, which demonstrated cytotoxic activities on marine organisms (Sobolevskaya et al., 2007).
Novel Nitrogen-Containing Bromophenols
- Li et al. (2012) explored nitrogen-containing bromophenols from marine red algae, which showed potent scavenging activity against radicals, indicating potential application as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
In Vitro Cytotoxic Activity
- Al-Sanea et al. (2020) designed and synthesized certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives with appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Green Drug Design for Analgesic and Antipyretic Agents
- Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives (Reddy, Reddy, & Dubey, 2014).
Crystal Structure and Molecular Interactions
- Sethusankar et al. (2002) studied the crystal structure of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, providing insights into its molecular interactions and potential pharmaceutical applications (Sethusankar, Thennarasu, Velmurugan, & Kim, 2002).
Propiedades
Fórmula molecular |
C21H21N3O5 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O5/c1-3-29-18-11-14(7-8-17(18)25)10-16-20(27)24(21(28)23-16)12-19(26)22-15-6-4-5-13(2)9-15/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,28)/b16-10+ |
Clave InChI |
KVQYKZAGHFWBBH-MHWRWJLKSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




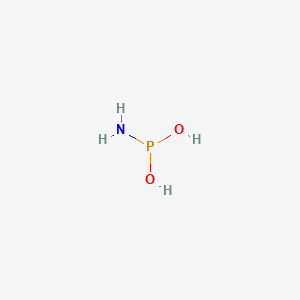

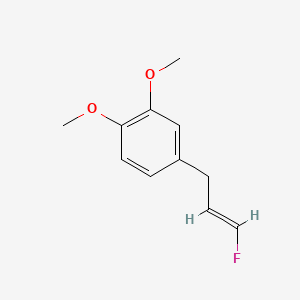
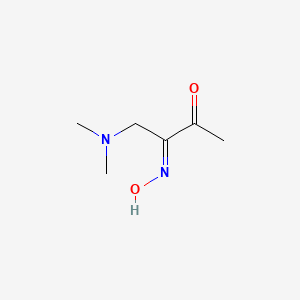


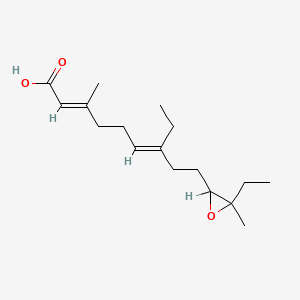
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1237790.png)

